molecular formula C19H18N4O4S B2581450 5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034306-36-8

5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2581450
CAS No.: 2034306-36-8
M. Wt: 398.44
InChI Key: HBEPVOOTLBYVEA-UHFFFAOYSA-N
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Description

5-(N-([2,4'-Bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide is a synthetic benzamide derivative intended for research and laboratory use only. This compound is not for diagnostic, therapeutic, or any human use. The molecular structure of this reagent incorporates a bipyridine moiety, a common feature in ligands used to study various biological targets. The presence of both benzamide and sulfonamide functional groups suggests potential for application in medicinal chemistry research, particularly in the exploration of enzyme inhibition and receptor binding. Researchers may find this compound valuable for developing novel probes in chemical biology or as a building block in the synthesis of more complex molecules for pharmacological investigation. The exact mechanism of action and specific research applications for this compound are not fully established and constitute an area for scientific investigation. Researchers are responsible for determining the suitability of this compound for their specific experimental objectives. All handling and experiments must be conducted in accordance with applicable local and international regulations.

Properties

IUPAC Name

2-methoxy-5-[(2-pyridin-4-ylpyridin-4-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-27-18-3-2-15(11-16(18)19(20)24)28(25,26)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11,23H,12H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEPVOOTLBYVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide lies in its bipyridinylmethyl substituent, which differentiates it from related sulfonamide derivatives. Key analogs include:

Compound Name Core Structure Substituents on Sulfamoyl Group Biological Target/Activity Reference
This compound 2-Methoxybenzamide + sulfamoyl [2,4'-Bipyridin]-4-ylmethyl Under investigation N/A
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4) 2-Methoxybenzamide + sulfamoyl 4-Fluorophenyl PD-L1 inhibitor (53.3% inhibition)
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzamide + sulfamoyl + oxadiazole Benzyl(methyl) + 4-methoxyphenylmethyl Antifungal (Trr1 inhibitor)
5-Chloro-N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-2-methoxybenzamide 2-Methoxybenzamide + sulfamoyl Cyclohexylcarbamoyl SUR1 receptor ligand (diabetes research)
5-Chloro-N-(4-sulphamoylphenyl)-2-methoxybenzamide derivatives (e.g., Compound 4j) 2-Methoxybenzamide + sulfamoyl Varied aryl/alkyl groups Anticancer (MIA PaCa-2 inhibition)

Pharmacological Activity

  • Anticancer Activity: Compound 4j, a 5-chloro-2-methoxybenzamide derivative, demonstrated potent anti-proliferative effects against pancreatic carcinoma (MIA PaCa-2) by inducing G2/M cell cycle arrest and apoptosis .
  • Antifungal Activity : LMM5, a sulfonamide-oxadiazole hybrid, showed efficacy against C. albicans via thioredoxin reductase inhibition, highlighting the role of heterocyclic appendages in enhancing antifungal properties .
  • PD-L1 Inhibition : Compound 4 (53.3% inhibition) and related derivatives from underscore the importance of halogenated aryl groups in immune checkpoint modulation .

ADMET and Bioavailability

  • Oral Bioavailability : Sulfonamides with polar surface area (PSA) ≤140 Ų and ≤10 rotatable bonds, such as compound 4j, are predicted to have high oral bioavailability . The bipyridine derivative’s PSA and rotatable bond count are critical to evaluate for drug-likeness.

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Rotatable Bonds PSA (Ų)
Compound 12 () 298–300 526.99 8 112
Compound 52 () 277–279 ~600 (estimated) 7 135
LMM5 () Not reported 547.61 9 121

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